4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a nitrophenyl group, a propylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the propylsulfanyl and tetrahydropyridine groups . The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include 4-aminophenyl derivatives, substituted tetrahydropyridine compounds, and oxidized sulfanyl derivatives .
Scientific Research Applications
4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the propylsulfanyl group can form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: A reduction product of 4-nitrophenol with potential therapeutic applications.
4-Nitrophenylsulfonyltryptophan: A compound with a similar nitrophenyl group but different functional groups and applications.
Uniqueness
Its structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H15N3O3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H15N3O3S/c1-2-7-22-15-13(9-16)12(8-14(19)17-15)10-3-5-11(6-4-10)18(20)21/h3-6,12H,2,7-8H2,1H3,(H,17,19) |
InChI Key |
GBOISGZXZFGHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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